molecular formula C11H12N2O3 B8590133 Ethyl 4-hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylate

Ethyl 4-hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No. B8590133
M. Wt: 220.22 g/mol
InChI Key: YEWJYVAEKRPULO-UHFFFAOYSA-N
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Patent
US08455477B2

Procedure details

Diethyl [(E)-(pyridin-3-ylimino)methyl]malonate (9 g, 34 mmol) was dissolved in 1,1′-oxydibenzene (150 ml). The mixture was heated at 250° C. for 2 hours, and then cooled to room temperature. The reaction mixture was filtered to give ethyl 4-hydroxy-3,4-dihydro-1,5-naphthyridine-3-carboxylate.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](/[N:7]=[CH:8]/[CH:9]([C:15]([O:17]CC)=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:2]=1>O(C1C=CC=CC=1)C1C=CC=CC=1>[OH:17][CH:15]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][N:1]=2)[N:7]=[CH:8][CH:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
N1=CC(=CC=C1)\N=C\C(C(=O)OCC)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
OC1C(C=NC2=CC=CN=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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